molecular formula C10H14O4 B12512092 [2,4,5-Tris(hydroxymethyl)phenyl]methanol

[2,4,5-Tris(hydroxymethyl)phenyl]methanol

Cat. No.: B12512092
M. Wt: 198.22 g/mol
InChI Key: PVICOSAFBFDSTN-UHFFFAOYSA-N
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Description

Benzene-1,2,4,5-tetrayltetramethanol is an organic compound with the molecular formula C₁₀H₁₄O₄ It is a derivative of benzene, where four hydroxymethyl groups are attached to the benzene ring at the 1, 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,2,4,5-tetrayltetramethanol typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction conditions include:

    Temperature: Typically around 0°C to room temperature.

    Solvent: Anhydrous ether or tetrahydrofuran (THF) is commonly used.

    Reaction Time: Several hours to ensure complete reduction.

Industrial Production Methods

Industrial production of benzene-1,2,4,5-tetrayltetramethanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2,4,5-tetrayltetramethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: Further reduction can lead to the formation of benzene-1,2,4,5-tetrayltetramethane.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Benzene-1,2,4,5-tetracarboxylic acid.

    Reduction: Benzene-1,2,4,5-tetrayltetramethane.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene-1,2,4,5-tetrayltetramethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzene-1,2,4,5-tetrayltetramethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,4,5-tetracarboxylic acid: A precursor in the synthesis of benzene-1,2,4,5-tetrayltetramethanol.

    Benzene-1,2,4,5-tetrayltetramethane: A reduced form of benzene-1,2,4,5-tetrayltetramethanol.

    1,2,4,5-Tetramethylbenzene: A structurally similar compound with methyl groups instead of hydroxymethyl groups.

Uniqueness

Benzene-1,2,4,5-tetrayltetramethanol is unique due to its multiple hydroxymethyl groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in various fields of research and industrial applications.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

[2,4,5-tris(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C10H14O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2,11-14H,3-6H2

InChI Key

PVICOSAFBFDSTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1CO)CO)CO)CO

Origin of Product

United States

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